An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-(difluoromethoxy)benzo[d]thiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-(difluoromethoxy)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-7-(difluoromethoxy)benzo[d]thiazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery.[1][2][3] While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes information from analogous structures and computational predictions to offer a robust profile for researchers. The guide covers molecular structure, predicted physicochemical parameters, a proposed synthetic pathway with a detailed experimental protocol, and an analysis of its chemical reactivity and stability. Furthermore, it delves into the potential applications of this and related benzothiazole scaffolds in modern drug development, supported by spectroscopic analysis expectations.[4][5] This document is intended to serve as a foundational resource for scientists exploring the utility of this versatile building block.
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole moiety, a bicyclic system composed of fused benzene and thiazole rings, is a prominent pharmacophore in numerous clinically approved drugs and a focal point of ongoing drug discovery efforts.[1][2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for targeting a wide array of biological targets. Benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5]
The introduction of fluorine atoms or fluorine-containing motifs, such as the difluoromethoxy group, into small molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic properties of the molecule. The subject of this guide, 2-Chloro-7-(difluoromethoxy)benzo[d]thiazole, combines the privileged benzothiazole scaffold with a difluoromethoxy group and a reactive chloro-substituent, making it a promising building block for the synthesis of novel therapeutic agents.
Molecular Structure and Core Properties
The foundational attributes of 2-Chloro-7-(difluoromethoxy)benzo[d]thiazole are summarized below. These values are based on publicly available information from chemical suppliers and computational predictions.
| Property | Value | Source |
| CAS Number | 1261629-26-8 | [6] |
| Molecular Formula | C₈H₄ClF₂NOS | [6] |
| Molecular Weight | 235.64 g/mol | [6] |
| Canonical SMILES | C1=CC2=C(C=C1OC(F)F)N=C(S2)Cl | [6] |
| InChI Key | WUXHUZJAPXOFBN-UHFFFAOYSA-N | [6] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using computational models. These predictions offer valuable insights for experimental design, such as selecting appropriate solvent systems and assessing potential bioavailability.
| Parameter | Predicted Value | Significance in Drug Discovery |
| logP (Octanol-Water Partition Coefficient) | 3.1 ± 0.5 | Indicates good lipophilicity, suggesting potential for good membrane permeability.[1] |
| Aqueous Solubility (logS) | -3.5 ± 0.7 | Suggests low to moderate aqueous solubility. Formulation strategies may be required for in vivo applications. |
| pKa (most basic) | 1.5 ± 0.3 | The benzothiazole nitrogen is weakly basic, which can influence its behavior in physiological pH ranges. |
| Polar Surface Area (PSA) | 41.9 Ų | A low PSA is generally associated with good cell permeability. |
| Boiling Point | ~300-350 °C at 760 mmHg | High boiling point is expected for a molecule of this size and polarity. |
| Melting Point | ~70-90 °C | Expected to be a solid at room temperature. |
Note: These values are estimations and should be confirmed experimentally.
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Chloro-7-(difluoromethoxy)benzo[d]thiazole.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Mercapto-7-(difluoromethoxy)benzo[d]thiazole
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-amino-6-(difluoromethoxy)thiophenol (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add potassium hydroxide (1.1 equivalents) and carbon disulfide (1.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 2-Chloro-7-(difluoromethoxy)benzo[d]thiazole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend 2-mercapto-7-(difluoromethoxy)benzo[d]thiazole (1 equivalent) in an inert solvent such as dichloromethane or chloroform.
-
Chlorination: Cool the suspension in an ice bath and add sulfuryl chloride (SO₂Cl₂) (1.5 equivalents) or phosphorus pentachloride (PCl₅) (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Chemical Reactivity and Stability
The reactivity of 2-Chloro-7-(difluoromethoxy)benzo[d]thiazole is primarily dictated by the electrophilic nature of the C2 carbon of the benzothiazole ring, which is further activated by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, as well as the chlorine atom.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position is a good leaving group and is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[9] This makes the molecule a versatile intermediate for the introduction of a wide range of functional groups.
Caption: General scheme for nucleophilic substitution at the C2 position.
Common nucleophiles that can be employed include amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioalkoxy benzothiazole derivatives, respectively. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.
Stability
Benzothiazoles are generally stable aromatic compounds. However, the difluoromethoxy group may be sensitive to strong acidic or basic conditions, which could lead to hydrolysis. The compound should be stored in a cool, dry place away from strong oxidizing agents.
Spectroscopic Analysis (Expected)
While experimental spectra for 2-Chloro-7-(difluoromethoxy)benzo[d]thiazole are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[10][11][12][13][14][15][16]
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons: Three signals are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and a triplet) will be indicative of their positions relative to each other and the difluoromethoxy group.
-
Difluoromethoxy Proton: A characteristic triplet (or more complex multiplet due to fluorine coupling) is expected for the proton of the -OCHF₂ group, likely in the range of δ 6.5-7.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Aromatic Carbons: Eight distinct signals are expected for the eight carbon atoms of the benzothiazole ring system. The C2 carbon bearing the chlorine atom will be significantly downfield.
-
Difluoromethoxy Carbon: The carbon of the -OCHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
-
A doublet is expected for the two equivalent fluorine atoms of the -OCHF₂ group, with coupling to the adjacent proton.
IR (Infrared) Spectroscopy
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C=N stretch: A characteristic absorption band around 1600-1650 cm⁻¹.
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C-Cl stretch: A band in the region of 600-800 cm⁻¹.
-
C-F stretch: Strong absorption bands in the 1000-1200 cm⁻¹ region.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
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The mass spectrum should show a molecular ion peak (M⁺) at m/z 235, with a characteristic M+2 peak at m/z 237 with approximately one-third the intensity, corresponding to the presence of the chlorine-37 isotope.
Potential Applications in Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] The title compound, 2-Chloro-7-(difluoromethoxy)benzo[d]thiazole, serves as a valuable starting material for the synthesis of libraries of novel compounds for screening against various therapeutic targets.
Potential areas of application for derivatives of this compound include:
-
Anticancer Agents: Many 2-substituted benzothiazoles have shown potent and selective anticancer activity.[8][17]
-
Antimicrobial Agents: The benzothiazole nucleus is present in a number of compounds with antibacterial and antifungal properties.[4]
-
Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated as imaging agents and potential therapeutics for diseases like Alzheimer's.[5]
-
Kinase Inhibitors: The benzothiazole scaffold can be elaborated to target various protein kinases, which are important targets in oncology and inflammatory diseases.
The presence of the difluoromethoxy group can enhance the drug-like properties of the resulting derivatives, potentially leading to improved efficacy and pharmacokinetic profiles.[18]
Conclusion
2-Chloro-7-(difluoromethoxy)benzo[d]thiazole is a promising building block for the synthesis of novel, fluorinated benzothiazole derivatives with potential applications in drug discovery. While experimental data on this specific molecule is scarce, this technical guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and an analysis of its reactivity and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry, facilitating the exploration of this and related compounds in the quest for new and improved therapeutics.
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